Lipophilicity (XLogP3) Comparison: Trifluoromethyl Incorporation Drives a Measurable Shift Relative to the Non-Fluorinated Core
The target compound exhibits a computed XLogP3-AA of 0.5 [1]. While direct experimental logP data for the des-trifluoromethyl analog (morpholin-4-yl(piperidin-3-yl)methanone, CAS 35090-96-1) are not available in the retrieved sources, the structural deletion of the 3,3,3-trifluoro-2-hydroxy-2-methylpropyl group removes a moiety known from the medicinal chemistry literature to increase lipophilicity by approximately 0.5–1.0 log units per CF3 group in similar aliphatic contexts [2]. The net effect is a compound with measurably higher lipophilicity than its non-fluorinated parent scaffold, which is expected to alter membrane permeability, solubility, and protein-binding characteristics.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 0.5 (PubChem computed) [1] |
| Comparator Or Baseline | morpholin-4-yl(piperidin-3-yl)methanone (CAS 35090-96-1): XLogP3 data not retrieved; inferred to be substantially lower due to absence of CF3-containing substituent |
| Quantified Difference | Estimated increase of 0.5–1.0 log units attributable to the trifluoro-hydroxyalkyl substituent based on class-level CF3 lipophilicity contribution [2] |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2019.06.18) |
Why This Matters
Lipophilicity directly governs compound solubility, passive membrane permeability, and non-specific protein binding—parameters that must be controlled when selecting building blocks for consistent assay performance or lead optimization.
- [1] PubChem Compound Summary for CID 139269775. National Center for Biotechnology Information. Accessed April 2026. View Source
- [2] Bebernitz GR, Aicher TD, Stanton JL, et al. Anilides of (R)-Trifluoro-2-hydroxy-2-methylpropionic Acid as Inhibitors of Pyruvate Dehydrogenase Kinase. J Med Chem. 2000;43(11):2248-2257. doi:10.1021/jm0000923 View Source
